molecular formula C30H30N2O7S B11638075 methyl 2-[2-[4-(allyloxy)phenyl]-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

methyl 2-[2-[4-(allyloxy)phenyl]-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11638075
M. Wt: 562.6 g/mol
InChI Key: HOFXVXJCZPIFFR-WJTDDFOZSA-N
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Description

The compound methyl 2-[2-[4-(allyloxy)phenyl]-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic molecule featuring a pyrrole-thiazole core with multiple substituents:

  • 3-Methyl-4-propoxybenzoyl moiety: Enhances lipophilicity and steric bulk.
  • 4-Hydroxy group: Facilitates hydrogen bonding, influencing crystallization and solubility.
  • Methyl ester: Impacts metabolic stability and hydrolysis kinetics.

Properties

Molecular Formula

C30H30N2O7S

Molecular Weight

562.6 g/mol

IUPAC Name

methyl 2-[(4E)-4-[hydroxy-(3-methyl-4-propoxyphenyl)methylidene]-2,3-dioxo-5-(4-prop-2-enoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C30H30N2O7S/c1-6-14-38-21-11-8-19(9-12-21)24-23(25(33)20-10-13-22(17(3)16-20)39-15-7-2)26(34)28(35)32(24)30-31-18(4)27(40-30)29(36)37-5/h6,8-13,16,24,33H,1,7,14-15H2,2-5H3/b25-23+

InChI Key

HOFXVXJCZPIFFR-WJTDDFOZSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC=C(C=C4)OCC=C)/O)C

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC=C(C=C4)OCC=C)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[2-[4-(allyloxy)phenyl]-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may involve the use of Grignard reagents, Suzuki-Miyaura coupling, and other organic reactions . The reaction conditions typically include the use of solvents such as ether and catalysts like palladium.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-[4-(allyloxy)phenyl]-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The allyloxy and propoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carbonyl groups may yield alcohols.

Scientific Research Applications

Methyl 2-[2-[4-(allyloxy)phenyl]-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 2-[2-[4-(allyloxy)phenyl]-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl Ester Derivative (Ethyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate)

Key Differences :

  • Ester group : Ethyl vs. methyl ester, altering metabolic stability and solubility.
  • Benzoyl substituent : 4-Butoxy vs. 3-methyl-4-propoxy, modifying electronic effects (electron-donating vs. steric hindrance) and lipophilicity.
  • Heteroaromatic substitution : Pyridin-3-yl vs. 4-(allyloxy)phenyl, influencing π-π stacking and binding affinity in biological systems .
Property Target Compound Ethyl Ester Analogue
Molecular Formula C₃₀H₂₉N₃O₇S C₂₉H₂₇N₃O₇S
Ester Group Methyl Ethyl
Benzoyl Substituent 3-Methyl-4-propoxy 4-Butoxy
Aromatic Group 4-(Allyloxy)phenyl Pyridin-3-yl
Lipophilicity (LogP)* Higher (propoxy chain, allyloxy) Moderate (butoxy chain, pyridine)

*Estimated via substituent contributions due to lack of experimental data.

Thiazole-Triazole Hybrids (Compounds 4 and 5 from )

Key Differences :

  • Core structure : Triazole-pyrazole vs. pyrrole-thiazole, altering electronic delocalization and dipole moments.
  • Substituents : Chlorophenyl/fluorophenyl vs. allyloxy/propoxy groups, affecting planarity and crystallinity.
    • Compound 4 (chlorophenyl) exhibits higher steric hindrance than Compound 5 (fluorophenyl), reducing solubility in polar solvents .
    • The fluorophenyl group in Compound 5 adopts a perpendicular orientation, disrupting molecular planarity and crystal packing compared to the target compound’s allyloxy-phenyl group .

Triazole-Pyrazole Hybrids ( and )

Key Differences :

  • Synthetic route : Click chemistry (Cu-catalyzed azide-alkyne cycloaddition) vs. likely multi-step condensation for the target compound.
  • Functional groups : Methoxy () and nitrile () substituents vs. hydroxy/propoxy in the target compound.
    • The nitrile group in 4-(5-methyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazol-1-yl)benzonitrile () introduces strong dipole interactions, enhancing thermal stability compared to the target compound’s ester group .

Structural and Electronic Analysis

Crystallography and Planarity

  • The target compound’s pyrrole-thiazole core is expected to adopt a planar conformation, similar to isostructural thiazole derivatives (). However, the allyloxy group may introduce slight torsional strain, reducing planarity compared to fluorophenyl analogues .
  • SHELX software () is commonly employed for such structural determinations, ensuring high-resolution refinement of asymmetric units .

Electronic Effects

  • The 3-methyl-4-propoxybenzoyl group in the target compound is electron-donating, contrasting with the electron-withdrawing nitrile in triazole-pyrazole hybrids (). This difference modulates reactivity in nucleophilic substitution or hydrolysis reactions.

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